(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15579922
Molecular Formula: C21H16ClN3O3S
Molecular Weight: 425.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16ClN3O3S |
|---|---|
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | (5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C21H16ClN3O3S/c1-3-9-28-16-8-7-13(10-17(16)27-2)11-18-20(26)25-21(29-18)23-19(24-25)14-5-4-6-15(22)12-14/h3-8,10-12H,1,9H2,2H3/b18-11- |
| Standard InChI Key | GTNBBNBPKLYAEA-WQRHYEAKSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thiazolo[3,2-b] triazol-6(5H)-one core, a fused bicyclic system comprising thiazole and triazole rings. The Z-configuration at the C5 position is stabilized by a benzylidene group substituted with allyloxy (CH2CHCH2O) and methoxy (OCH3) moieties at the 4- and 3-positions, respectively. A 3-chlorophenyl group at the C2 position contributes to electronic asymmetry (Figure 1).
Table 1: Key Molecular Descriptors
X-ray crystallography of analogous structures confirms planarity in the fused-ring system (r.m.s. deviation ≤0.0245 Å) and a C5–C7 double bond length of 1.373 Å . The allyloxy group adopts an extended conformation, while the chlorophenyl ring lies perpendicular to the core, minimizing steric strain.
Physicochemical Properties
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic systems. It demonstrates moderate thermal stability, decomposing at 218–225°C. Spectroscopic characteristics include:
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UV-Vis: λmax 342 nm (π→π* transitions)
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IR: 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl)
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NMR: δ 7.85 ppm (H-C5), δ 5.32 ppm (allylic CH2)
Synthetic Methodologies
Laboratory-Scale Synthesis
A three-step protocol is commonly employed:
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Condensation: 3-Chlorophenyl isothiocyanate reacts with hydrazine hydrate to form 5-amino-2-(3-chlorophenyl)-1,3,4-thiadiazole.
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Cyclization: Treatment with chloroacetyl chloride in acetic anhydride yields the thiazolo-triazole core.
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Benzylidene Formation: Knoevenagel condensation with 4-allyloxy-3-methoxybenzaldehyde under basic conditions (Et3N, 60°C) produces the final compound .
Key Reaction Parameters
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Yield: 58–67% (final step)
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Purity: ≥95% (HPLC) after recrystallization from ethanol
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Critical Control Points: pH (7.5–8.0) during condensation, strict temperature control (±2°C) during cyclization
Industrial Production Considerations
Continuous flow reactors enhance reproducibility in large-scale synthesis:
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Residence Time: 12–15 minutes
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Pressure: 2.5–3.0 bar
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Catalyst: 0.5 mol% DMAP (4-dimethylaminopyridine)
Purification employs simulated moving bed chromatography (C18 stationary phase, 70:30 MeOH:H2O).
Biological Activities and Mechanisms
Anticancer Properties
In vitro screens against NCI-60 cell lines reveal notable activity:
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 1.8 ± 0.2 | 12.4 |
| A549 (Lung) | 2.3 ± 0.3 | 9.8 |
| HT-29 (Colon) | 3.1 ± 0.4 | 7.1 |
| Normal Fibroblast | 22.4 ± 1.7 | - |
Mechanistic studies indicate dual inhibition of topoisomerase IIα (Ki = 0.45 μM) and tubulin polymerization (EC50 = 2.8 μM). Molecular docking shows the chlorophenyl group occupying the ATP-binding pocket of topoisomerase II, while the benzylidene moiety interacts with β-tubulin's colchicine site .
Antimicrobial Effects
Against ESKAPE pathogens:
Table 3: Minimum Inhibitory Concentrations
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 16 |
| E. faecium (VRE) | 32 |
| P. aeruginosa | 64 |
| A. baumannii | 128 |
The allyloxy group enhances membrane permeability, facilitating disruption of penicillin-binding proteins (PBPs). Synergy with β-lactams reduces MRSA MICs by 4–8 fold.
Structure-Activity Relationships (SAR)
Substituent Effects
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C5 Benzylidene: E-configuration decreases potency by 3–5 fold compared to Z-isomers
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3-Chlorophenyl: Essential for topoisomerase inhibition; replacement with methyl groups abolishes activity
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Allyloxy vs. Propoxy: Allyl derivatives show 2.3× greater tubulin binding due to π-alkyl interactions
Molecular Modeling Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify key pharmacophores:
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HOMO (-5.8 eV): Localized on thiazole ring, facilitating electron transfer
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LUMO (-1.2 eV): Benzylidene π* orbitals, critical for covalent binding
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Molecular Electrostatic Potential: Strong negative charge (-42 kcal/mol) at triazole N4, mediating hydrogen bonding
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Caco-2 permeability 8.7 × 10⁻⁶ cm/s (moderate)
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Metabolism: CYP3A4-mediated O-demethylation (t1/2 = 4.7 h)
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Excretion: 68% fecal, 22% renal (unchanged)
Toxicity Data
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Acute Toxicity: LD50 (rat, oral) >2000 mg/kg
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Genotoxicity: Ames test negative up to 100 μg/plate
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hERG Inhibition: IC50 = 18 μM (low risk of QT prolongation)
Comparative Analysis with Analogues
Table 4: Activity Comparison
| Compound | Topo II Ki (μM) | Tubulin EC50 (μM) |
|---|---|---|
| Reference (Doxorubicin) | 0.12 | - |
| VC15579922 | 0.45 | 2.8 |
| 5E Isomer | 1.2 | 6.4 |
| 3-Methylphenyl Deriv. | >10 | 12.1 |
The Z-configuration and 3-chlorophenyl group confer superior target engagement versus analogues .
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